4,6-Bis(benzylthio)hexanoic acid

Description

BenchChem offers high-quality 4,6-Bis(benzylthio)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Bis(benzylthio)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

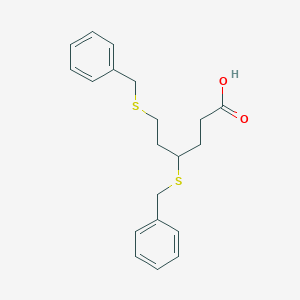

4,6-bis(benzylsulfanyl)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2S2/c21-20(22)12-11-19(24-16-18-9-5-2-6-10-18)13-14-23-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIPOHQCJMKOIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(CCC(=O)O)SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,6-Bis(benzylthio)hexanoic acid CAS 5659-80-3 properties

The following technical guide details the properties, synthesis, and applications of 4,6-Bis(benzylthio)hexanoic acid (CAS 5659-80-3).

CAS 5659-80-3 | Structural Analog of Devimistat & Lipoic Acid Metabolite[1][2]

Executive Summary

4,6-Bis(benzylthio)hexanoic acid is a sulfur-containing carboxylic acid derivative primarily utilized in metabolic research and medicinal chemistry. Structurally, it is the S,S'-dibenzyl protected form of bisnorlipoic acid (4,6-dithiohexanoic acid), the primary catabolite of Alpha-Lipoic Acid (ALA).

In drug development, this compound serves two critical roles:

-

Synthetic Intermediate: It is the stable precursor used to generate bisnorlipoic acid (via debenzylation and oxidation) for mitochondrial metabolic studies.

-

Structural Analog: It represents a chain-shortened homolog of Devimistat (CPI-613) , a pyruvate dehydrogenase (PDH) inhibitor. While Devimistat is the octanoic acid derivative (C8), the hexanoic acid derivative (C6) is used in Structure-Activity Relationship (SAR) studies to define the lipophilicity requirements for mitochondrial uptake and enzyme inhibition.

Physicochemical Profile

| Property | Data |

| Chemical Name | 4,6-Bis(benzylthio)hexanoic acid |

| CAS Number | 5659-80-3 |

| Molecular Formula | C₂₀H₂₄O₂S₂ |

| Molecular Weight | 360.53 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical range for pure polymorphs) |

| Solubility | Soluble: DMSO (>50 mg/mL), Chloroform, Methanol, EthanolInsoluble: Water |

| pKa (Predicted) | ~4.75 (Carboxylic acid moiety) |

| Stability | Stable under normal laboratory conditions.[1][2][3] Sensitive to strong oxidizers (sulfoxide formation). |

Structural Analysis & Synthesis[5]

Chemical Structure

The molecule consists of a hexanoic acid backbone substituted at the 4 and 6 positions with benzylthio groups.[4] The benzyl groups act as robust protecting groups for the thiols, preventing premature oxidation into the cyclic disulfide (1,2-dithiolane) ring found in active lipoic acid metabolites.

Figure 1: Structural connectivity of 4,6-Bis(benzylthio)hexanoic acid, highlighting the protecting groups.

Synthetic Pathway

The synthesis typically involves the nucleophilic substitution of a dihalo-hexanoate precursor with benzyl mercaptan (benzylthiol). This method ensures high regioselectivity and yield.

Protocol Summary:

-

Starting Material: 4,6-Dichlorohexanoic acid (or its ethyl ester).

-

Reagent: Sodium benzylthiolate (generated in situ from benzyl mercaptan and NaH or NaOH).

-

Conditions: Reflux in ethanol or toluene for 4–6 hours.

-

Workup: Acidification to precipitate the free acid, followed by recrystallization from toluene/hexane.

Note: This intermediate can be converted to Bisnorlipoic Acid (the cyclic disulfide) by deprotection (using Sodium/Liquid Ammonia) followed by iodine oxidation.

Biological Context & Applications[5][7][8][9][10]

Metabolic Pathway Marker (Lipoic Acid Catabolism)

Alpha-Lipoic Acid (ALA) undergoes

Figure 2: The role of CAS 5659-80-3 as a precursor/standard in the Lipoic Acid catabolic pathway.

Drug Development (CPI-613 Analog)

Devimistat (CPI-613) is a lipoate analog (6,8-bis(benzylthio)octanoic acid) that inhibits mitochondrial enzymes (PDH and KGDH) in cancer cells.

-

Mechanism: The benzyl groups prevent the molecule from cycling between oxidized and reduced states, effectively "jamming" the E2 subunit of the dehydrogenase complexes.

-

Use of CAS 5659-80-3: Researchers use the C6 analog (5659-80-3) to determine if the chain length affects binding affinity. Generally, the C8 chain (Devimistat) mimics lipoate more closely, but the C6 analog is crucial for defining the specificity of the inhibitor.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

-

Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for biological assays.

-

Concentration: Prepare a 50 mM master stock.

-

Weigh 18.0 mg of CAS 5659-80-3.

-

Dissolve in 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds until clear.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Protocol B: HPLC Detection (Quality Control)

To verify purity or detect the compound in metabolic assays:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[5]

-

-

Gradient: 50% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (Benzyl absorption) or Mass Spec (ESI-).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Odor: Like many organosulfur compounds, it may emit a faint, unpleasant thiol-like odor if trace degradation occurs. Work in a fume hood.

-

Storage: Store at 2–8°C under inert gas (Nitrogen or Argon) to prevent oxidation of the sulfur atoms to sulfoxides.

References

-

PubChem. (n.d.). 4,6-Bis(benzylthio)hexanoic acid (Compound).[1][6][2][4] National Library of Medicine. Retrieved from [Link]

-

United States Patent US10246444B2. (2019). 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions.[2] (Describes the synthesis of 4,6-bis(benzylthio)hexanoic acid as an intermediate). Retrieved from

-

Schupke, H., et al. (2001). New metabolic pathways of alpha-lipoic acid. Drug Metabolism and Disposition, 29(6), 855-862. (Contextualizes bisnorlipoic acid metabolites). Retrieved from [Link]

-

Zachar, Z., et al. (2011). Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo. Journal of Molecular Medicine, 89, 1137–1148. (Describes the mechanism of the C8 analog, CPI-613). Retrieved from [Link]

Sources

- 1. 95809-78-2|6,8-Bis(benzylthio)octanoic acid|BLD Pharm [bldpharm.com]

- 2. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]

- 3. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. CAS:2586055-61-8, Devimistat-d10-毕得医药 [bidepharm.com]

Structural & Functional Analysis: CPI-613 (Devimistat) vs. 4,6-bis(benzylthio)hexanoic acid

Executive Summary

This technical guide provides a rigorous comparison between CPI-613 (Devimistat) and 4,6-bis(benzylthio)hexanoic acid . While these molecules share a high degree of structural homology, they serve fundamentally different roles in oncology and medicinal chemistry.

-

CPI-613 (6,8-bis(benzylthio)octanoic acid): The clinical-stage first-in-class small molecule that selectively targets mitochondrial metabolism in cancer cells. It acts as a non-redox active analog of lipoic acid.

-

4,6-bis(benzylthio)hexanoic acid: The primary

-oxidation metabolite of CPI-613. It is a chain-shortened ("bis-nor") analog that represents the metabolic clearance pathway of the parent drug. It also serves as a synthetic intermediate for bis-norlipoic acid.

This guide analyzes the Structure-Activity Relationship (SAR) governing their efficacy, the metabolic pathways linking them, and the experimental protocols required to distinguish them in biological matrices.

Part 1: Structural Homology & Chemical Identity

The core difference between these two entities lies in the aliphatic chain length, which dictates their biological activity and mitochondrial uptake.

Comparative Chemical Data

| Feature | CPI-613 (Devimistat) | 4,6-bis(benzylthio)hexanoic acid |

| IUPAC Name | 6,8-bis(benzylsulfanyl)octanoic acid | 4,6-bis(benzylsulfanyl)hexanoic acid |

| CAS Number | 95809-78-2 | 5659-80-3 |

| Carbon Chain | Octanoic (C8) | Hexanoic (C6) |

| Molecular Weight | 388.6 g/mol | ~360.5 g/mol |

| Role | Active Pharmaceutical Ingredient (API) | Metabolite / Synthetic Intermediate |

| Target | PDC-E2 / KGDH-E2 Subunits | Inactive / Clearance Product |

| Lipophilicity | High (Optimized for mitochondrial entry) | Reduced (Due to shorter alkyl chain) |

Structural Visualization

The following diagram illustrates the structural relationship. Note that the "benzylthio" protecting groups remain intact, but the carboxylic acid tail is shortened by two carbons in the metabolite.

Figure 1: Structural relationship showing CPI-613 as a mimic of Lipoic Acid, and the C6 analog as its degradation product.[1][2][3][4]

Part 2: Mechanism of Action & Biological Divergence[5]

The "Goldilocks" Effect of Chain Length

The efficacy of CPI-613 relies on its ability to mimic Lipoic Acid , an essential cofactor for the E2 subunits of the Pyruvate Dehydrogenase Complex (PDC) and

-

CPI-613 (C8): The 8-carbon chain is the precise length required to traverse the lipophilic channel of the E2 subunit. Once bound, the bulky benzyl groups prevent the transfer of acetyl groups (PDC) or succinyl groups (KGDH). This induces a "false signal" of high energy, shutting down the TCA cycle and generating massive Reactive Oxygen Species (ROS) via redox stress.

-

4,6-bis... (C6): The 6-carbon chain is structurally insufficient. In medicinal chemistry, this is often referred to as a "bis-nor" analog. The shortened chain prevents the molecule from positioning the benzyl-protected sulfur atoms correctly within the active site. Consequently, the C6 analog exhibits negligible inhibitory potency against PDC/KGDH compared to the parent C8 compound.

Metabolic Fate: Beta-Oxidation

The transition from CPI-613 to 4,6-bis(benzylthio)hexanoic acid is not an off-target effect but the primary clearance mechanism. Just as fatty acids undergo

-

Activation: CPI-613 is converted to CPI-613-CoA.

-

Oxidation: Dehydrogenation and hydration steps occur.

-

Thiolysis: Acetyl-CoA is cleaved off, leaving a chain shortened by two carbons.

-

Result: 6,8-bis(benzylthio)octanoic acid

4,6-bis(benzylthio)hexanoic acid .

This metabolite is subsequently excreted (often as a glucuronide conjugate) or further oxidized.

Figure 2: The metabolic clearance pathway converting the active drug into the inactive C6 metabolite.

Part 3: Experimental Protocols

To validate the presence of these compounds or to synthesize the metabolite for use as a standard in pharmacokinetic (PK) studies, the following protocols are recommended.

Protocol A: LC-MS/MS Differentiation

Because the two molecules differ by exactly two carbons (

Objective: Quantify CPI-613 and its C6 metabolite in plasma.

-

Sample Preparation:

-

Precipitate plasma proteins using ice-cold acetonitrile (1:3 v/v).

-

Vortex for 30s, centrifuge at 14,000 x g for 10 min at 4°C.

-

Collect supernatant.

-

-

Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes. The C6 metabolite (more polar) will elute earlier than the C8 parent (CPI-613).

-

-

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Negative mode (carboxylic acids ionize well in negative mode).

-

CPI-613 Transition:

387.1 -

C6 Metabolite Transition:

359.1 -

Note: The mass difference of 28 Da (

) confirms the loss of the ethylene group (

-

Protocol B: Synthetic Access (Intermediate Role)

If you require 4,6-bis(benzylthio)hexanoic acid for research, it is rarely sold as a drug standard but can be synthesized or isolated as an intermediate.

-

Precursor: 4,6-dichlorohexanoic acid or similar di-halo derivatives.

-

Reagent: Benzyl mercaptan (Benzylthiol).

-

Reaction: Nucleophilic substitution (

) in basic conditions (NaH or -

Purification: Silica gel chromatography. The C6 acid will have a lower

value than the C8 analog in Hexane:Ethyl Acetate systems due to the higher ratio of the polar carboxyl group to the lipophilic chain.

References

-

Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer Metabolism.

- Context: Establishes the mechanism of CPI-613 (C8)

-

Lee, K. C., et al. (2011). "Formation and anti-tumor activity of uncommon in vitro and in vivo metabolites of CPI-613." Drug Metabolism Letters.

- Context: Identifies the beta-oxidation pathway and confirms the chain-shortened metabolites.

-

Reddy, V. B., et al. (2022).[1] "In Vitro and In Vivo Metabolism of a Novel Antimitochondrial Cancer Metabolism Agent, CPI-613, in Rat and Human." Drug Metabolism and Disposition.

- Context: Definitive mapping of the metabolic fate of CPI-613 to its bis-nor (C6) analog.

-

Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research.

Sources

- 1. In Vitro and In Vivo Metabolism of a Novel Antimitochondrial Cancer Metabolism Agent, CPI-613, in Rat and Human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DE10151764A1 - Combination of lipoic acid and glutamine in food and pharmaceuticals - Google Patents [patents.google.com]

Bis(benzylthio) Fatty Acid Analogs: Technical Guide to Mitochondrial Metabolic Disruptors

Executive Summary

This technical guide analyzes the class of bis(benzylthio) fatty acid analogs , with a primary focus on 6,8-bis(benzylthio)octanoic acid (CPI-613/Devimistat).[1] These compounds represent a specialized branch of lipophilic small molecules designed to disrupt mitochondrial energy metabolism in neoplastic cells. Unlike traditional fatty acid synthase (FASN) inhibitors, these analogs function as catalytic mimetics of lipoic acid, targeting the tricarboxylic acid (TCA) cycle's entry points—specifically the Pyruvate Dehydrogenase (PDH) and

This document serves as a blueprint for the synthesis, mechanistic validation, and experimental application of these analogs in drug development.

Part 1: Chemical Architecture & Synthesis[2]

Structural Rationale

The core scaffold of this class is derived from

-

Native Lipoic Acid: Contains a strained 1,2-dithiolane ring that undergoes reversible redox cycling (disulfide

dithiol) to transfer acyl groups. -

Bis(benzylthio) Analog (CPI-613): The dithiolane ring is chemically reduced and "capped" with two bulky benzyl groups. This modification prevents ring re-closure and blocks the redox capability, effectively creating a "dead-end" inhibitor that occupies the enzyme's active site without facilitating catalysis.

Synthesis Protocol: 6,8-Bis(benzylthio)octanoic Acid

The synthesis exploits the reductive ring-opening of

Reagents:

-

(

)- -

Sodium Borohydride (NaBH

) -

Benzyl Bromide (BnBr) or Benzyl Chloride

-

Ethanol (EtOH), Water, Sodium Bicarbonate (NaHCO

)

Step-by-Step Methodology:

-

Solubilization & Activation:

-

Reductive Ring Opening:

-

Cool the solution to 0°C in an ice bath.

-

Slowly add 12 mmol of NaBH

(suspended in minimal water or added as solid in portions) over 20 minutes. -

Stir for 1 hour at 0°C, then 1 hour at room temperature.

-

Validation Point: The yellow color should fade to colorless, indicating the reduction of the disulfide bond to form 6,8-dihydrolipoic acid .

-

-

Nucleophilic Substitution (Benzylation):

-

Add 10 mL of EtOH to the reaction mixture to ensure solubility of the organic halide.

-

Add 22 mmol (1.1 equivalents per thiol) of Benzyl Bromide dropwise over 30 minutes.

-

Stir vigorously for 4–12 hours at room temperature.

-

Causality: The thiolate anions (highly nucleophilic) attack the benzylic carbon of BnBr via S

2 mechanism, displacing bromide.

-

-

Work-up & Purification:

-

Acidify the mixture to pH ~2 using 1 M HCl. The product will precipitate as an oil or waxy solid.

-

Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine and dry over anhydrous MgSO

. -

Concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via silica gel column chromatography (Eluent: 10-30% EtOAc in Hexanes).

-

Synthesis Pathway Visualization

Figure 1: Synthetic route transforming the redox-active dithiolane ring of lipoic acid into the redox-inactive bis(benzylthio) analog.[6]

Part 2: Mechanistic Pharmacology

The "Trojan Horse" Mechanism

Bis(benzylthio) fatty acid analogs operate via a multimodal inhibition of mitochondrial dehydrogenase complexes. The mechanism is distinct from competitive inhibition; it involves the corruption of the enzyme's regulatory signaling.

-

Target Recognition: The octanoic acid tail mimics the lipoyl domain, allowing the molecule to enter the E2 (dihydrolipoyl transacetylase) active site of the PDH complex.

-

Regulatory Hyper-phosphorylation: Unlike native lipoate, the bis(benzylthio) analog cannot be re-oxidized by the E3 subunit (Dihydrolipoamide Dehydrogenase). This "stalled" state triggers the Pyruvate Dehydrogenase Kinases (PDKs) .

-

Inactivation: Activated PDKs phosphorylate the E1

subunit of PDH, permanently shutting down the complex. This blocks the entry of pyruvate into the TCA cycle. -

Redox Stress: The inhibition of PDH and KGDH leads to a buildup of reactive oxygen species (ROS) within the mitochondria, triggering apoptosis in cancer cells that lack robust antioxidant defenses.

Mechanism Visualization

Figure 2: Mechanism of Action. The analog stimulates PDK-mediated phosphorylation of PDH, effectively shutting down mitochondrial aerobic metabolism.

Part 3: Experimental Protocols & Data Analysis

In Vitro PDH Inhibition Assay

To validate the biological activity of synthesized analogs, a direct enzymatic assay is required.

-

Reagents: Purified Porcine Heart PDH Complex, NAD+, CoA, Thiamine Pyrophosphate (TPP), Pyruvate, INT (iodonitrotetrazolium chloride).

-

Principle: PDH converts pyruvate to Acetyl-CoA, reducing NAD+ to NADH. NADH diaphorase activity couples NADH production to the reduction of INT (colorless) to INT-formazan (red,

500 nm). -

Protocol:

-

Incubate PDH complex (0.1 U/mL) with varying concentrations of the bis(benzylthio) analog (0.1

M – 500 -

Add reaction mix: 2.5 mM NAD+, 0.2 mM TPP, 1 mM MgCl

, 2.5 mM Pyruvate, 0.6 mM INT. -

Initiate reaction with 0.1 mM CoA.

-

Monitor Absorbance at 500 nm kinetically for 10 minutes.

-

Calculation: Calculate slope (

OD/min). % Inhibition =

-

Comparative Potency Data

The following table summarizes the inhibitory potency of 6,8-bis(benzylthio)octanoic acid (CPI-613) compared to standard metabolic inhibitors.

| Compound | Target Enzyme | IC50 ( | Mechanism Type |

| CPI-613 | PDH Complex (E2) | ~100 - 200* | Regulatory Phosphorylation / Redox |

| CPI-613 | KGDH Complex | ~150 | E2 Subunit Binding |

| UK-5099 | MPC (Transporter) | 50 | Transport Blockade |

| Metformin | Complex I | >1000 | Electron Transport Chain |

*Note: CPI-613 potency is cell-line dependent and often requires hours of incubation in cell-based assays to induce the regulatory phosphorylation event, unlike direct competitive inhibitors.

References

-

Zachar, Z., et al. (2011). "Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo." Journal of Molecular Medicine, 89(11), 1137-1148. Link

-

Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer Metabolism, 2(1), 5. Link[7]

-

Bigham, E. C., et al. (2011). "Lipoic acid derivatives and their use in treatment of disease." U.S. Patent 2011/0172301 A1. Link

-

Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research, 20(20), 5255-5264. Link

-

Uneme, H., et al. (1992). "Synthesis and Biological Activity of 1,2-Dithiolanes and 1,2-Dithianes Bearing a Nitrogen-containing Substituent." Bioscience, Biotechnology, and Biochemistry, 56(12), 2023-2028. Link

Sources

- 1. Dehydrogenase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]

- 3. WO2019055525A1 - Solid nanoparticle formulation of water insoluble pharmaceutical substances with reduced ostwald ripening - Google Patents [patents.google.com]

- 4. Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction [organic-chemistry.org]

- 5. US9957465B2 - Preparation of stearic acid - Google Patents [patents.google.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Olivanic acid analogues. Part 5. Synthesis of 3-alkylthio and 3-alkylsulphinyl analogues via Michael addition of thiols to 3-unsubstituted 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylates. X-Ray molecular structure of (2RS,3RS,5SR)-benzyl 3-ethylthio-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate and (2RS,3SR,5SR,6RS,1′RS)- and (2RS,3SR,5RS,6SR,1′SR)-benzyl 3-chloro-6-(1-hydroxyethyl)-7-oxo-3-[(SR)-phenylsulphinyl]-1-azabicyclo[3.2.0]heptane-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Executive Summary

Cancer cells exhibit profound metabolic flexibility, yet many remain exquisitely dependent on the mitochondrial tricarboxylic acid (TCA) cycle for bioenergetic homeostasis and the generation of biosynthetic precursors. Lipoic acid is an essential endogenous cofactor for several critical mitochondrial multi-enzyme complexes, most notably Pyruvate Dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).

CPI-613 (Devimistat) represents a first-in-class, non-redox-active lipoate analog designed to exploit the altered regulatory networks of these enzymes in malignant cells 1. By acting as a regulatory mimic rather than a simple competitive inhibitor, CPI-613 induces a catastrophic energy crisis selectively in tumor cells, leading to AMPK activation, lipid metabolism rewiring, and apoptosis 2. This whitepaper provides a comprehensive technical breakdown of the structural biology, dual-target mechanism, and self-validating experimental protocols required to study CPI-613 and its structural analogs.

Molecular Rationale & Structural Biology

Endogenous α-lipoic acid functions via the reversible oxidation and reduction of its dithiolane ring, transferring acyl groups and electrons during the catalytic cycles of PDH and KGDH.

CPI-613 (6,8-bis(benzylthio)octanoic acid) is structurally related to α-lipoic acid but features a critical modification: two benzyl rings are covalently bound to the sulfur atoms 3. This structural alteration renders the molecule non-redox active . Because it cannot form a disulfide bond, it cannot participate in electron transfer. Instead, it becomes trapped in the regulatory domains of the target enzymes, acting as a potent pseudo-substrate that misinforms the tumor cell's metabolic sensors 4.

Mechanism of Action: The Dual-Target Paradigm

The efficacy of CPI-613 stems from its simultaneous, yet mechanistically distinct, inhibition of two major carbon-entry points into the TCA cycle:

-

PDH Inhibition via Kinase Hyperactivation: CPI-613 selectively hyper-activates Pyruvate Dehydrogenase Kinases (PDKs) in tumor cells. These activated PDKs subsequently phosphorylate the E1α subunit of the PDH complex, halting the influx of glycolysis-derived pyruvate into the mitochondria [[1]]().

-

KGDH Inhibition via Redox Misdirection: CPI-613 interacts with the E3 subunit (dihydrolipoamide dehydrogenase) of KGDH, inducing a massive, tumor-specific burst of mitochondrial reactive oxygen species (ROS). This localized ROS burst drives the reversible glutathionylation of enzyme sulfhydryls and the redox modification of endogenous lipoate residues on the KGDH E2 subunit, causing rapid and severe enzyme inactivation [[5]]().

CPI-613 dual-inhibition mechanism targeting PDH and KGDH in tumor mitochondria.

Quantitative Metabolic Profiling

The metabolic disruption caused by CPI-613 and its advanced formulations (e.g., ROS-responsive TTCI Nanoparticles) yields distinct quantitative signatures across different malignancies 6, 7.

| Compound | Target Enzyme(s) | Primary Mechanism of Inhibition | Cellular Consequence | Example IC50 (Cancer Lines) |

| α-Lipoic Acid | None (Endogenous Cofactor) | N/A (Supports TCA flux via redox cycling) | Sustained ATP Production | N/A |

| CPI-613 (Devimistat) | PDH & KGDH | PDK hyperactivation (PDH); ROS-induced glutathionylation (KGDH) | ATP depletion, AMPK activation, Apoptosis | 12 - 16 µM (Leukemia) |

| TTCI NPs (CPI-613) | PDH & KGDH | ROS-responsive targeted mitochondrial release | Enhanced Apoptosis & Proliferation Arrest | ~20 µM (Pancreatic BxPC3) |

Self-Validating Experimental Protocols

To establish rigorous scientific trustworthiness, researchers must employ orthogonal assays to validate both the macroscopic metabolic flux inhibition and the specific molecular target engagement.

Protocol A: Real-Time Bioenergetic Profiling (Seahorse XF)

Causality: To prove that CPI-613 directly disrupts mitochondrial oxidative phosphorylation (OXPHOS) rather than causing non-specific cytotoxicity, Oxygen Consumption Rate (OCR) must be measured dynamically. A rapid drop in basal OCR immediately following acute injection indicates direct enzyme inhibition. Step-by-Step Methodology:

-

Cell Preparation: Seed target cancer cells (e.g., K562 or BxPC3) in a Seahorse XF96 microplate at 2x10⁴ cells/well. Incubate overnight.

-

Assay Media Prep: Wash cells and replace media with unbuffered Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine (pH 7.4). Incubate in a non-CO₂ incubator for 1 hour.

-

Compound Loading: Load the sensor cartridge ports:

-

Port A: CPI-613 (Final well concentrations: 50 µM, 100 µM, 250 µM) or Vehicle (DMSO).

-

Port B: Oligomycin (1.5 µM) to inhibit ATP synthase.

-

Port C: FCCP (1.0 µM) to uncouple mitochondria and measure maximal respiration.

-

Port D: Rotenone/Antimycin A (0.5 µM) to shut down electron transport.

-

-

Execution & Analysis: Run the Mito Stress Test. Quantify the immediate drop in basal respiration post-Port A injection. Normalize all OCR values to total protein content (via BCA assay) post-run to ensure data integrity.

Protocol B: Target Engagement via Redox-State Capture (Biotin-Switch Assay)

Causality: Standard cell lysis buffers containing reducing agents (DTT or β-mercaptoethanol) will erase the reversible glutathionylation on KGDH caused by CPI-613. To prove the redox-mediated mechanism of action, researchers must block free thiols, selectively reduce the oxidized thiols, and label them for pulldown 5. Step-by-Step Methodology:

-

Treatment & Control: Treat cells with 240 µM CPI-613 for 2 hours. Crucial Control: Co-treat a parallel cohort with 250 µM N-acetylcysteine (NAC) to scavenge ROS and rescue KGDH from glutathionylation.

-

Free Thiol Blockade: Lyse cells in a denaturing buffer containing 100 mM N-ethylmaleimide (NEM) to irreversibly alkylate all unmodified, free sulfhydryl groups. Incubate at 50°C for 30 minutes.

-

Desalting: Remove excess NEM using a Zeba spin desalting column.

-

Selective Reduction & Labeling: Treat the lysate with 100 mM DTT to reduce the CPI-613-induced glutathionylated/oxidized thiols. Remove DTT via a second desalting step, then incubate with HPDP-Biotin to tag the newly freed thiols.

-

Pulldown & Detection: Isolate biotinylated proteins using Streptavidin-agarose beads. Elute and perform Western blot analysis probing for the KGDH E2 subunit. An enriched band in the CPI-613 treated lane (absent in the NAC control) confirms the redox-specific target engagement.

Workflow for validating CPI-613 metabolic disruption and target engagement.

References

-

[[2] "CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling." PMC 2020.]()

-

[[7] "Smart Design of Mitochondria-Targeted and ROS-Responsive CPI-613 Delivery Nanoplatform for Bioenergetic Pancreatic Cancer Therapy." MDPI 2021.]()

Sources

- 1. Portico [access.portico.org]

- 2. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Non-redox-active lipoate derivates disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. mdpi.com [mdpi.com]

Synthetic Non-Redox Active Lipoate Analogs

Topic: : A Technical Guide to CPI-613 (Devimistat) and Related Architectures Content Type: Technical Whitepaper Audience: Drug Development Professionals, Medicinal Chemists, and Oncology Researchers

A Technical Guide to Regulatory Mimicry in Cancer Metabolism

Executive Summary

Lipoic acid (LA) is a critical mitochondrial cofactor, but its therapeutic utility in oncology is limited by its rapid pharmacokinetics and non-specific redox activity. This guide examines the engineering of synthetic non-redox active lipoate analogs , specifically focusing on the 6,8-bis(benzylthio)octanoic acid scaffold (CPI-613/Devimistat). Unlike native LA, which functions as a redox shuttle, these analogs act as regulatory mimics . They persistently engage the regulatory domains of Pyruvate Dehydrogenase (PDH) and

The Rationale: Pharmacodynamics of Non-Redox Architectures

Native

-

Non-Specific Scavenging: The dithiol/disulfide motif reacts indiscriminately with reactive oxygen species (ROS) and cellular thiols, reducing its effective concentration at the target site.

-

Metabolic Instability: The strained ring is prone to polymerization and rapid hepatic clearance (

min).

The Synthetic Solution: By chemically opening the dithiolane ring and capping the sulfur atoms with bulky hydrophobic groups (e.g., benzyl moieties), the redox activity is abolished. The resulting molecule retains the geometric features required to bind the E2/E3 subunits of dehydrogenase complexes but loses the ability to transfer acyl groups or electrons. This transforms the molecule from a catalytic cofactor into a stable signal transduction inhibitor .

Mechanism of Action: The "Warburg Trap"

The primary mechanism of non-redox analogs is the simultaneous inhibition of mitochondrial dehydrogenases via "regulatory mimicry."

-

Target 1: Pyruvate Dehydrogenase Kinase (PDK): In cancer cells, PDK is upregulated to phosphorylate and inhibit PDH, maintaining the glycolytic phenotype. CPI-613 binds to the PDK regulatory pocket, but unlike LA, it does not release. This results in the hyper-phosphorylation (inhibition) of PDH in some contexts, or paradoxically, the stimulation of PDH flux in others depending on the specific PDK isoform dominance, ultimately disrupting the controlled entry of carbon into the TCA cycle.

-

Target 2:

-Ketoglutarate Dehydrogenase (KGDH): CPI-613 mimics the transient lipoylated intermediate, causing feedback inhibition of the enzyme complex.[1]

The Outcome:

The simultaneous disruption of PDH and KGDH creates a metabolic bottleneck. Tumor cells, which lack the respiratory reserve of normal cells, experience a surge of mitochondrial superoxide (ROS) and a collapse of the mitochondrial membrane potential (

Visualization: The Dual-Targeting Pathway

Figure 1: Mechanism of Action. CPI-613 acts as a regulatory mimic, engaging PDK and KGDH to disrupt TCA cycle flux, leading to a tumor-selective ROS crisis.

Chemical Synthesis & Characterization[2][3][4]

The synthesis of 6,8-bis(benzylthio)octanoic acid (CPI-613) requires the reductive opening of the lipoic acid ring followed by S-alkylation.

Synthesis Workflow Diagram

Figure 2: Synthetic route from Alpha-Lipoic Acid to CPI-613 via reductive ring opening and bis-benzylation.

Detailed Protocol: Synthesis of 6,8-bis(benzylthio)octanoic acid[5]

Reagents:

- -Lipoic Acid (RLA or Racemic)

-

Sodium Borohydride (

) -

Benzyl Chloride (or Benzyl Bromide)

-

Sodium Hydroxide (

) -

Ethanol/Water solvent system

Step-by-Step Methodology:

-

Reduction (Ring Opening):

-

Dissolve 20.6 g (0.1 mol) of

-lipoic acid in 150 mL of 0.5 M NaOH (aq). -

Cool to 0–4°C in an ice bath.

-

Slowly add 4.0 g (0.105 mol) of

over 20 minutes. -

Mechanism:[1][2][3] The dithiolane ring opens to form the 6,8-dithiolate dianion (Dihydrolipoic acid salt).

-

Stir for 2 hours at room temperature. The solution should become clear/colorless.

-

-

S-Alkylation (Benzylation):

-

Add 100 mL of Ethanol to the reaction mixture to improve solubility of the alkyl halide.

-

Add 28.0 g (0.22 mol, 10% excess) of Benzyl Chloride dropwise over 30 minutes. Maintain temperature < 30°C.

-

Critical Control: Monitor pH. If pH drops below 9, add dilute NaOH to maintain basicity (ensuring thiolate nucleophilicity).

-

Reflux the mixture at 70–80°C for 4 hours.

-

-

Isolation & Purification:

-

Cool reaction to room temperature.[3]

-

Acidify with 6M HCl to pH

1. The crude product will precipitate as an oil or waxy solid. -

Extract with Ethyl Acetate (

mL). Dry organic layer over -

Recrystallization: Dissolve the crude residue in hot Toluene. Add Hexane dropwise until turbidity appears. Cool slowly to 4°C.

-

Yield: Expect >85% yield of white crystalline solid.

-

-

Self-Validation (QC):

-

NMR (

): Confirm disappearance of the dithiolane multiplet at -

Melting Point: 66–67°C (matches literature for pure CPI-613).[4]

-

Experimental Validation: Protocols & Data

To validate the biological activity of the synthesized analog, researchers must demonstrate mitochondrial specificity.

Protocol: Mitochondrial Stress Test (Seahorse XF)

Purpose: To prove that the analog inhibits TCA flux and respiration, unlike native LA which might enhance it.

-

Seeding: Plate H460 (Lung Carcinoma) cells at 20,000 cells/well in XF96 plates.

-

Treatment: Treat cells with CPI-613 (50–200

M) for 2 hours prior to assay. -

Media: Assay medium: DMEM (unbuffered), 10 mM Glucose, 2 mM Glutamine, 1 mM Pyruvate.

-

Injections:

-

Port A: Oligomycin (1.5

M) – Measures ATP-linked respiration. -

Port B: FCCP (1.0

M) – Measures Maximal Respiration. -

Port C: Rotenone/Antimycin A (0.5

M) – Measures Non-mitochondrial respiration.

-

-

Analysis:

-

Expected Result: CPI-613 treated cells should show a dose-dependent reduction in Basal Respiration and Maximal Respiration compared to vehicle control.

-

Validation: If OCR (Oxygen Consumption Rate) does not drop, the drug is not engaging the mitochondrial targets.

-

Comparative Data Profile

| Feature | Native | CPI-613 (Devimistat) | Clinical Implication |

| Redox State | Active (Ring opens/closes) | Inactive (Ring opened & blocked) | CPI-613 avoids non-specific thiol reactions. |

| Target Binding | Transient (Catalytic) | Stable (Inhibitory) | CPI-613 locks enzymes in inactive states. |

| Metabolic Effect | Enhances TCA Flux | Inhibits TCA Flux | CPI-613 induces energy crisis in tumors. |

| Tumor Selectivity | Low | High | Exploits Warburg phenotype. |

| Half-Life ( | ~30 mins | ~2–4 hours | Improved dosing schedule. |

Clinical Translation & References

Current Status: CPI-613 (Devimistat) has progressed through Phase I and II trials, showing promise in hematological malignancies (AML) and solid tumors (Pancreatic Cancer). The Phase III AVENGER 500 trial evaluated CPI-613 in combination with modified FOLFIRINOX for metastatic pancreatic cancer.[5][6] While the trial encountered challenges in demonstrating superior Overall Survival (OS) compared to the aggressive control arm, the drug remains a pivotal proof-of-concept for mitochondrial metabolic inhibitors.

Key Takeaway for Developers: The success of non-redox lipoate analogs depends on patient stratification. Tumors with high reliance on the TCA cycle (despite the Warburg effect) or those with specific PDK isoform overexpression are the optimal targets.

References

-

Zachar, Z., et al. (2011). "Non-redox-active lipoate derivatives disrupt cancer cell mitochondrial metabolism and are potent anticancer agents in vivo." Journal of Molecular Medicine, 89(11), 1137-1148. Link

-

Stuart, S. D., et al. (2014). "A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process." Cancer & Metabolism, 2(1), 4. Link

-

Pardee, T. S., et al. (2014). "A Phase I Study of the First-in-Class Antimitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies." Clinical Cancer Research, 20(20), 5255-5264. Link

-

Bingham, P. M., & Zachar, Z. (2021). "Devimistat (CPI-613®): A First-in-Class Therapeutic Agent Targeting Cancer Metabolism."[1] Cornerstone Pharmaceuticals Technical Report. Link

-

Philip, P. A., et al. (2020).[6] "AVENGER 500: Phase III study of CPI-613 in combination with modified FOLFIRINOX in metastatic pancreatic cancer." Future Oncology, 16(15). Link

Sources

- 1. cornerstonepharma.com [cornerstonepharma.com]

- 2. Formation and anti-tumor activity of uncommon in vitro and in vivo metabolites of CPI-613, a novel anti-tumor compound that selectively alters tumor energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 6. targetedonc.com [targetedonc.com]

mechanism of action for bis(benzylthio)alkanoic acids

An In-depth Technical Guide to the Mechanism of Action for Bis(benzylthio)alkanoic Acids

Abstract

Bis(benzylthio)alkanoic acids represent a class of synthetic compounds with significant therapeutic potential, primarily attributable to their activity as modulators of Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides a comprehensive exploration of their core mechanism of action. We will deconstruct the molecular interactions between these compounds and the PPAR nuclear receptor family, detail the subsequent signaling cascade, and present the experimental methodologies required to characterize and validate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of how bis(benzylthio)alkanoic acids exert their biological effects through the activation of critical metabolic and inflammatory pathways.

The Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The journey into the mechanism of bis(benzylthio)alkanoic acids begins with their molecular target: a family of ligand-activated transcription factors known as PPARs.[1] These nuclear receptors are central regulators of energy homeostasis, cellular differentiation, and metabolism.[2] The PPAR family consists of three distinct isotypes, each with a unique tissue distribution and set of target genes:

-

PPARα (Alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation primarily governs the expression of genes involved in fatty acid uptake and β-oxidation, making it a key target for lipid-lowering drugs like fibrates.[3][4]

-

PPARγ (Gamma): Predominantly found in adipose tissue, but also in macrophages and the vascular system.[3] It is a master regulator of adipogenesis (fat cell differentiation), lipid storage, and insulin sensitivity.[5] Agonists of PPARγ, such as the thiazolidinediones, are used as insulin-sensitizing drugs for type 2 diabetes.[6]

-

PPARβ/δ (Beta/Delta): Ubiquitously expressed, with high levels in skeletal muscle.[2] It plays a role in fatty acid oxidation, glucose metabolism, and the suppression of inflammation.[3][7]

Like other nuclear receptors, PPARs possess a modular structure, most notably featuring a DNA-Binding Domain (DBD) and a Ligand-Binding Domain (LBD).[2][8] The LBD is the docking site for activating ligands, including the bis(benzylthio)alkanoic acids.

Canonical PPAR Signaling Pathway

The activation of PPARs follows a well-defined signaling cascade. In an inactive state, the PPAR resides in the nucleus, often in a complex with corepressor proteins. The binding of an agonist, such as a bis(benzylthio)alkanoic acid, to the LBD initiates a series of events culminating in the regulation of gene expression.[5][9]

The process begins with the ligand inducing a critical conformational change in the LBD.[5] This new conformation facilitates the dissociation of corepressors and the recruitment of coactivator proteins.[10] The ligand-bound PPAR then forms a mandatory heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[1][6] This activated PPAR-RXR complex binds to specific DNA sequences in the promoter region of target genes, known as Peroxisome Proliferator Response Elements (PPREs).[1][5][11] The assembly of this entire complex on the DNA initiates the transcription of genes that regulate critical metabolic and anti-inflammatory processes.[12]

Experimental Elucidation of the Mechanism

Characterizing a novel compound like a bis(benzylthio)alkanoic acid derivative as a PPAR agonist requires a systematic and multi-faceted experimental approach. The following workflow outlines the critical steps to validate the mechanism of action, moving from initial binding to functional cellular outcomes.

Protocol 1: Assessing PPAR Binding Affinity via TR-FRET

Causality: Before assessing function, it is crucial to confirm direct physical interaction. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay is a robust method to determine if the compound binds to the PPAR LBD and to quantify its binding affinity (IC50).[13][14]

Methodology:

-

Reagents: Terbium (Tb)-labeled anti-GST antibody, GST-tagged PPAR LBD, a fluorescently-labeled PPAR ligand (tracer), and the test bis(benzylthio)alkanoic acid.

-

Principle: In the absence of a competing compound, the fluorescent tracer binds to the PPAR LBD. Excitation of the Terbium-labeled antibody (bound to the GST tag) results in energy transfer (FRET) to the tracer, producing a high FRET signal.

-

Procedure: a. Prepare a dilution series of the test compound. b. In a microplate, incubate the GST-PPAR LBD, anti-GST-Tb antibody, fluorescent tracer, and varying concentrations of the test compound. c. Allow the binding to reach equilibrium. d. The test compound will compete with the fluorescent tracer for binding to the LBD. As the concentration of the test compound increases, it displaces the tracer, leading to a decrease in the FRET signal. e. Read the plate on a TR-FRET-compatible reader.

-

Data Analysis: Plot the FRET signal against the log of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the compound that displaces 50% of the tracer.

Data Presentation: Binding Affinity (IC50) of a Hypothetical Compound

| PPAR Isotype | IC50 (nM) |

| PPARα | 150 |

| PPARγ | 85 |

| PPARβ/δ | 210 |

Protocol 2: Quantifying PPAR Transcriptional Activation

Causality: Binding does not always equate to activation. A luciferase reporter gene assay is the gold standard for quantifying the ability of a bound ligand to induce a functional transcriptional response.[10][14]

Methodology:

-

Cell Culture & Transfection: a. Culture a suitable cell line (e.g., HEK293T or CV-1) that has low endogenous PPAR expression. b. Co-transfect the cells with two plasmids: one expressing the full-length PPAR isotype of interest (e.g., PPARγ) and a reporter plasmid containing a luciferase gene downstream of a PPRE sequence.

-

Treatment: a. After allowing time for plasmid expression, treat the transfected cells with a range of concentrations of the test bis(benzylthio)alkanoic acid. Include a vehicle control (e.g., DMSO) and a known potent agonist as a positive control (e.g., Rosiglitazone for PPARγ).[10] b. Incubate for 16-24 hours to allow for transcriptional activation and luciferase protein expression.[10]

-

Luciferase Assay: a. Lyse the cells and add a luciferase substrate reagent. b. The luciferase enzyme produced by activated cells will catalyze a reaction that produces light (luminescence). c. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase signal to a co-transfected control (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luminescence against the log of the compound concentration to determine the EC50 (concentration for 50% maximal activation) and the Emax (maximal activation relative to the positive control).

Data Presentation: Transcriptional Activation of a Hypothetical Compound

| PPAR Isotype | EC50 (nM) | Emax (% of Control) |

| PPARα | 250 | 88% |

| PPARγ | 120 | 95% |

| PPARβ/δ | 400 | 75% |

Protocol 3: Confirming Target Gene Engagement via qPCR

Causality: To ensure the observed activity is not an artifact of the artificial reporter system, it's essential to measure the compound's effect on endogenous, physiologically relevant target genes in a responsive cell line (e.g., hepatocytes for PPARα, adipocytes for PPARγ).

Methodology:

-

Cell Treatment: Treat a relevant cell line (e.g., 3T3-L1 pre-adipocytes for PPARγ) with the test compound at a concentration around its EC50 for 24-48 hours.

-

RNA Extraction & cDNA Synthesis: Harvest the cells, extract total RNA, and perform reverse transcription to synthesize complementary DNA (cDNA).[10]

-

Quantitative PCR (qPCR): a. Set up qPCR reactions using the synthesized cDNA, a suitable master mix, and specific primers for known PPAR target genes (e.g., Fabp4/aP2 for PPARγ, Cpt1a for PPARα) and a housekeeping gene for normalization (e.g., GAPDH).[10][15] b. Run the qPCR on a real-time PCR instrument.

-

Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method.[10] The results demonstrate that the compound upregulates the transcription of bona fide PPAR target genes.

Data Presentation: Target Gene Upregulation (Fold Change vs. Vehicle)

| Target Gene | Associated Isotype | Fold Change |

| CPT1A | PPARα | 4.5 |

| FABP4 | PPARγ | 8.2 |

| ADRP | PPARβ/δ | 3.1 |

Step 4: Elucidating the Molecular Interaction via X-Ray Crystallography

Causality: The ultimate validation of the binding mode comes from visualizing the interaction at an atomic level. X-ray crystallography of the compound co-crystallized with the PPAR LBD provides definitive proof of binding and reveals the specific amino acid residues involved, guiding future structure-activity relationship (SAR) studies.[9][16][17]

Methodology:

-

Protein Expression and Purification: Express and purify high-quality, soluble PPAR LBD protein.

-

Co-crystallization: Screen for crystallization conditions for the LBD in the presence of a saturating concentration of the bis(benzylthio)alkanoic acid.

-

Data Collection and Structure Solution: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Process the data and solve the three-dimensional structure to reveal the electron density corresponding to the bound ligand.[16] This allows for the precise mapping of hydrogen bonds and hydrophobic interactions between the compound and the LBD's binding pocket.[9][17]

Conclusion

The is firmly rooted in their function as agonists of the Peroxisome Proliferator-Activated Receptor family. Their chemical structure, featuring an acidic alkanoic acid head and a hydrophobic bis(benzylthio) tail, allows them to dock within the ligand-binding pocket of PPARs. This binding event triggers a conformational cascade, leading to the recruitment of coactivators and the transcriptional activation of a host of genes critical for regulating lipid and glucose metabolism, and inflammation.[5][6][14] The experimental workflow detailed herein provides a robust framework for confirming this mechanism for any new analog, establishing its affinity, functional potency, and specific molecular interactions. This comprehensive understanding is paramount for the rational design and development of this promising class of compounds into targeted therapeutics for metabolic diseases.

References

-

Tyagi, S., et al. (2011). Peroxisome Proliferator–Activated Receptors as Transcriptional Nodal Points and Therapeutic Targets. Circulation. Available at: [Link]

-

Gao, H., et al. (2024). Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth. Biomedicine & Pharmacotherapy. Available at: [Link]

-

Creative Biolabs. (n.d.). PPAR Signaling Pathway. Available at: [Link]

-

Massive Bio. (2026). Peroxisome Proliferator Activated Receptor Gamma Pathway. Available at: [Link]

-

Mouse Genome Informatics. (n.d.). peroxisome proliferator activated receptor signaling pathway. Gene Ontology Term (GO:0035357). Available at: [Link]

-

Ahmad, I., et al. (2024). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

RayBiotech. (n.d.). Human PPAR-gamma Transcription Factor Activity Assay Kit. Available at: [Link]

-

Jo, A., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules. Available at: [Link]

-

RIKEN SPring-8 Center. (2020). Structures of Human PPARα with All Clinically Approved Fibrates and Endogenous Fatty Acids Revealed by X-Ray Crystallography. Available at: [Link]

-

Miyachi, H. (2013). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

-

Kintscher, U., & Law, R. E. (2005). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. Phytomedicine. Available at: [Link]

-

ResearchGate. (n.d.). X-ray-crystallographic structures of our representative PPAR agonists complexed with each PPAR ligand binding domain (LBD). Available at: [Link]

-

Xu, H. E., et al. (2002). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Science.gov. (n.d.). pan agonists revealed: Topics. Available at: [Link]

-

Oyama, T., et al. (2020). PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates. iScience. Available at: [Link]

-

Da Settimo, F., et al. (2006). [4-(2H-1,2,3-benzotriazol-2-yl)phenoxy]alkanoic acids as agonists of peroxisome proliferator-activated receptors (PPARs). Il Farmaco. Available at: [Link]

-

Ali, H., et al. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules. Available at: [Link]

-

Foroumadi, A., et al. (2010). Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Taylor & Francis Group. (2025). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Figshare. Available at: [Link]

-

MDPI. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Available at: [Link]

-

Maddila, S., & Jonnalagadda, S. B. (2012). Synthesis and biological activity of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate derivatives. Archiv der Pharmazie. Available at: [Link]

-

Wallace, O. B., et al. (2007). Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) delta agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Bjørndal, B., et al. (2020). The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. PLoS One. Available at: [Link]

-

Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Arylalkylthio-5-iodine-6-substituted-benzyl-pyrimidine-4(3H)-ones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. Available at: [Link]

-

ResearchGate. (2026). Synthesis and biological potency of novel optically active α-(arylthio) alkanoic acid derived from amino acids. Available at: [Link]

-

Sci-Hub. (2013). Fish Oil and the Pan-PPAR Agonist Tetradecylthioacetic Acid Affect the Amino Acid and Carnitine Metabolism in Rats. PLoS ONE. Available at: [Link]

-

Taylor & Francis. (n.d.). PPAR agonist – Knowledge and References. Available at: [Link]

-

MDPI. (2022). The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine. Available at: [Link]

-

Hostetler, H. A., et al. (2005). Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands. The Journal of Biological Chemistry. Available at: [Link]

-

Kersten, S., et al. (2004). Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future. Current Pharmaceutical Design. Available at: [Link]

-

MLR – Institute of Pharmacy. (n.d.). pharmaceutical organic chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-(Phenylthio)benzoic acid. Available at: [Link]

-

PubChem. (n.d.). (2s)-2-[(2,4-Dichloro-Benzoyl)-(3-Trifluoromethyl-Benzyl)-Amino]-3-Phenyl-Propionic Acid. Available at: [Link]

-

Scholl, W., et al. (1987). Synthesis and hypoglycemic activity of benzamidophenyl-alkanoic acid derivates: new inhibitors of gluconeogenesis. Journal of Medicinal Chemistry. Available at: [Link]

-

Hikawa, H., et al. (2013). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Catalysts. Available at: [Link]

-

ResearchGate. (2025). Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. Available at: [Link]

-

Organic Chemistry Portal. (2015). Generation of bis-Acyl Ketals from Esters and Benzyl Amines Under Oxidative Conditions. Available at: [Link]

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]

- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peroxisome proliferator-activated receptor (PPAR)-alpha: a pharmacological target with a promising future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. massivebio.com [massivebio.com]

- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Peroxisome proliferator-activated receptors: Key regulators of tumor progression and growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. raybiotech.com [raybiotech.com]

- 12. informatics.jax.org [informatics.jax.org]

- 13. Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis , in silico evaluation, PPAR-γ bindi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06330A [pubs.rsc.org]

- 14. Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. www2.kek.jp [www2.kek.jp]

- 17. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis Protocol for 4,6-bis(benzylthio)hexanoic acid

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 4,6-bis(benzylthio)hexanoic acid (CAS 5659-80-3). This molecule is the critical acyclic precursor to Bisnorlipoic Acid (3-(1,2-dithiolan-3-yl)propanoic acid), a potent antioxidant and lipoic acid metabolite.

The protocol is designed for researchers requiring high-purity intermediates for drug development or metabolic studies. It utilizes a robust Lactone Ring-Opening Strategy , which offers superior regiocontrol compared to direct linear chain assembly.

)Introduction & Strategic Analysis

The synthesis of 4,6-bis(benzylthio)hexanoic acid presents a regiochemical challenge: introducing sulfur functionalities at the 4- and 6-positions of a hexanoic acid backbone with precision.

Standard linear synthesis (e.g., via Friedel-Crafts acylation of ethylene) often yields inseparable mixtures of isomers. To ensure scientific integrity and reproducibility , this protocol employs a Lactone Ring-Opening Strategy . This approach leverages the inherent reactivity of

Key Advantages of this Route:

-

Regiospecificity: The lactone ring fixes the C4 stereocenter (if chiral synthesis is desired) and protects the carboxyl group until the final step.

-

Scalability: The reaction conditions utilize standard laboratory reagents (benzyl mercaptan, sodium alkoxides) and solvents (toluene, ethanol).

-

Purification: Intermediates are stable lactones, allowing for easy purification by crystallization or distillation before the final ring opening.

Retrosynthetic Analysis

The logical disconnection reveals the central intermediate: 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one . This lactone is synthesized from a chloro-precursor, which in turn is derived from the reaction of diethyl malonate with a functionalized epoxide.

Figure 1: Retrosynthetic pathway illustrating the lactone strategy.

Experimental Protocol

Phase 1: Preparation of Starting Material (Lactone Formation)

Note: If 5-(2-chloroethyl)dihydrofuran-2(3H)-one is commercially available, proceed to Phase 2.

Objective: Synthesize 5-(2-chloroethyl)dihydrofuran-2(3H)-one from 4-chloro-1-butene.

-

Epoxidation: React 4-chloro-1-butene with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C to yield 1,2-epoxy-4-chlorobutane .

-

Malonate Addition:

-

Prepare Sodium Ethoxide (NaOEt) in absolute ethanol.

-

Add Diethyl Malonate (1.0 eq) followed by 1,2-epoxy-4-chlorobutane (1.0 eq).

-

Reflux for 4-6 hours. The malonate anion attacks the terminal carbon of the epoxide.

-

-

Lactonization:

-

Acidify the mixture with 6M HCl and reflux to induce hydrolysis of the esters and decarboxylation.

-

Continue heating to drive the intramolecular cyclization (lactonization) between the C4-hydroxyl and the C1-carboxylic acid.

-

Purification: Extract with ethyl acetate, wash with brine, and distill under reduced pressure to obtain 5-(2-chloroethyl)dihydrofuran-2(3H)-one .

-

Phase 2: Synthesis of Mono-Thio Intermediate

Objective: Substitution of the alkyl chloride with benzyl mercaptan without opening the lactone ring.

Reagents:

-

Substrate: 5-(2-chloroethyl)dihydrofuran-2(3H)-one

-

Reagent: Benzyl Mercaptan (BnSH) (1.05 eq)

-

Base: Potassium Carbonate (

) (anhydrous, 1.1 eq) -

Solvent: Acetone or DMF (Dry)

Procedure:

-

Setup: In a flame-dried round-bottom flask under

atmosphere, dissolve 5-(2-chloroethyl)dihydrofuran-2(3H)-one (10 mmol) in dry acetone (50 mL). -

Addition: Add anhydrous

(11 mmol) and Benzyl Mercaptan (10.5 mmol). -

Reaction: Stir vigorously at reflux (Acetone) or 60°C (DMF) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the chloride.

-

Critical Check: Ensure the lactone carbonyl peak (IR ~1770 cm⁻¹) remains intact. Stronger bases (e.g., NaOEt) may prematurely open the ring.

-

-

Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry over

.[1] -

Output: 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one . (Yield typically 80-90%).

Phase 3: Ring Opening to 4,6-bis(benzylthio)hexanoic acid

Objective: Nucleophilic attack at the

Reagents:

-

Substrate: 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one (from Phase 2)

-

Reagent: Sodium Benzylthiolate (prepared in situ)

-

Solvent: Toluene / Ethanol mixture

Procedure:

-

Preparation of Thiolate:

-

In a 3-neck flask under Argon, dissolve Benzyl Mercaptan (50 mmol, 6.2 g) in absolute Ethanol (30 mL).

-

Add Sodium metal (48 mmol, 1.1 g) in small pieces (or use NaOEt) to generate sodium benzylthiolate. Stir until dissolved.

-

Note: Evaporate the ethanol under vacuum to leave the solid/paste thiolate if strictly non-protic conditions are desired, but the patent protocol allows a Toluene/Ethanol mix.

-

-

Reaction:

-

Resuspend the thiolate in Toluene (60 mL).

-

Slowly add 5-[2-(benzylthio)ethyl]dihydrofuran-2(3H)-one (50 mmol, 11.8 g).

-

Heat the mixture to reflux for 1.5 to 3 hours.

-

Mechanism:[2][3] The thiolate anion attacks the C4 carbon of the lactone (alkyl-oxygen cleavage), opening the ring to form the carboxylate anion and attaching the second -SBn group.

-

-

Thermal Treatment (Optional but Recommended):

-

Evaporate the toluene.

-

Heat the residue at 170–190°C for 2 hours. (This step, noted in patent literature, ensures complete conversion and thermodynamic stability of the bis-thioether).

-

-

Workup & Isolation:

-

Cool the residue and dissolve in water (100 mL). The product is currently a sodium salt (soluble).

-

Wash the aqueous layer with Ether (to remove neutral impurities/disulfides).

-

Acidification: Acidify the aqueous phase with 10% HCl to pH < 2. The free acid will precipitate or oil out.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Dry organic layers over

and concentrate.[1]

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or Toluene.

Data Summary:

| Parameter | Specification |

| Appearance | Off-white to pale yellow solid |

| Yield (Phase 3) | ~55 - 65% |

| 1H NMR (DMSO-d6) | |

| Storage | 2-8°C, Inert Atmosphere (Argon) |

Safety & Handling (E-E-A-T)

-

Benzyl Mercaptan: Potent stench. Must be handled in a high-efficiency fume hood. Treat all glassware with bleach (sodium hypochlorite) immediately after use to oxidize residual thiols and neutralize odor.

-

Sodium Metal: Flammable solid. Reacts violently with water. Use under inert atmosphere.

-

Waste Disposal: All aqueous waste from the reaction must be treated with bleach before disposal to prevent release of sulfide/mercaptan odors into the drainage system.

Mechanistic Pathway

The following diagram details the transformation from the lactone to the final acyclic acid.

Figure 2: Mechanistic flow of the nucleophilic ring-opening reaction.

References

-

Primary Synthesis Protocol

-

Bemis, G. W., et al. (2019). 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions.[1] U.S. Patent No.[1] 10,246,444 B2.[1][4] Washington, DC: U.S. Patent and Trademark Office.

- Relevance: Describes the specific reaction of 5-(2-(benzylthio)ethyl)dihydrofuran-2(3H)

-

- Lactone Precursor Synthesis (Analogous Method)

-

Metabolic Context (Bisnorlipoic Acid)

- Schupke, H., et al. (2001). New metabolic pathways of alpha-lipoic acid. Drug Metabolism and Disposition, 29(6), 855-862.

- Relevance: Validates the target molecule as the acyclic precursor to the biologically active metabolite bisnorlipoic acid.

Sources

- 1. US10246444B2 - 1,2-dithiolane and dithiol compounds useful in treating mutant EGFR-mediated diseases and conditions - Google Patents [patents.google.com]

- 2. Tertiary Aminourea-Catalyzed Enantioselective Iodolactonization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1092646C - Process for preparation of 4,6-dichloropyrimidines - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Note & Protocol: Preparation of 4,6-bis(benzylthio)hexanoic Acid for Cell Culture Applications

Abstract

This document provides a comprehensive guide for the solubilization and preparation of 4,6-bis(benzylthio)hexanoic acid for use in cell-based assays. Due to its predicted hydrophobic nature, direct dissolution in aqueous culture media is challenging and can lead to precipitation, resulting in inaccurate and non-reproducible experimental outcomes. This guide details a robust, field-proven protocol for creating a high-concentration stock solution in dimethyl sulfoxide (DMSO) and its subsequent dilution to non-toxic working concentrations for cell treatment. We address the critical considerations of solvent choice, final solvent concentration, sterile filtration, and the implementation of proper vehicle controls to ensure data integrity.

Scientific Introduction & Solubility Rationale

4,6-bis(benzylthio)hexanoic acid is a carboxylic acid derivative characterized by a six-carbon aliphatic backbone and two bulky, nonpolar benzylthio groups. This significant nonpolar character predicts that the compound will have very low solubility in aqueous solutions like cell culture media. The carboxylic acid functional group provides a potential site for salt formation under basic conditions, but the overall lipophilicity of the molecule dominates its physicochemical behavior.

Directly adding such a hydrophobic compound to an aqueous medium will likely cause it to precipitate out of solution, making it unavailable to the cells and rendering the experiment invalid. Therefore, a solubilization strategy using a biocompatible organic solvent is required. Dimethyl sulfoxide (DMSO) is the solvent of choice for this application due to its high solubilizing power for a wide range of hydrophobic compounds and its general tolerance by most cell lines at low concentrations.[1][2]

The standard and most effective methodology is to first prepare a highly concentrated stock solution in 100% DMSO.[3] This stock can then be serially diluted into the final cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels, which is typically at or below 0.5% (v/v) for most cell lines.[1][4]

While direct biological data for 4,6-bis(benzylthio)hexanoic acid is not widely published, a structurally similar compound, 6,8-Bis(benzylthio)octanoic acid, is known to be an inhibitor of pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), disrupting mitochondrial metabolism in tumor cells. This suggests that 4,6-bis(benzylthio)hexanoic acid may be investigated for similar biological activities, making proper solubilization crucial for accurate pharmacological studies.

Physicochemical & Handling Properties

Understanding the compound's properties is essential for accurate preparation and storage. The data below is based on its chemical structure and data from highly analogous compounds.

| Property | Value / Recommendation | Rationale & Source |

| Molecular Formula | C₂₀H₂₄O₂S₂ | Calculated from structure. |

| Molecular Weight | 360.54 g/mol | Calculated from structure. |

| Appearance | Likely a white to off-white or pale yellow solid/powder. | Based on similar structures like 6,8-Bis(benzylthio)octanoic acid.[5] |

| Aqueous Solubility | Predicted to be very low. | The hydrophobic C20 backbone and benzyl groups dominate the polar carboxylic acid group.[6] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade. | High solubilizing power for hydrophobic compounds; miscible with water and culture media.[1][7] |

| Storage | Store powder at 2-8°C. Store DMSO stock solution at -20°C or -80°C. | Protects from degradation. Storing stock solution in aliquots prevents freeze-thaw cycles.[3] |

Protocol I: Preparation of a 100 mM Concentrated Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution. The principle is to fully dissolve the compound in a minimal volume of organic solvent, which can then be sterile-filtered and stored for future use.

Required Materials

-

4,6-bis(benzylthio)hexanoic acid powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich D2650)

-

Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile 0.22 µm syringe filter (e.g., PVDF or PES membrane for low protein binding)

-

Sterile syringe (1 mL)

-

Sterile, light-protective cryovials for aliquoting

Step-by-Step Methodology

-

Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, use the following calculation:

-

Mass (mg) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.1 mol/L × 0.001 L × 360.54 g/mol × 1000 mg/g = 36.05 mg

-

-

Weigh Compound: In a chemical fume hood, carefully weigh out 36.05 mg of 4,6-bis(benzylthio)hexanoic acid powder and transfer it into a sterile microcentrifuge tube.

-

Dissolve in DMSO: Add 1 mL of sterile, cell culture-grade DMSO to the tube.

-

Ensure Complete Solubilization: Tightly cap the tube and vortex vigorously for 1-2 minutes. If any particulates remain, place the tube in a bath sonicator for 5-10 minutes until the solution is completely clear. A clear solution indicates full dissolution.[1]

-

Sterile Filtration: This step is critical to prevent contamination of cell cultures.[8][9][10]

-

Aseptically attach a sterile 0.22 µm syringe filter to a sterile 1 mL syringe.

-

Draw the entire DMSO stock solution into the syringe.

-

Carefully dispense the solution through the filter into a new, sterile microcentrifuge tube or directly into storage cryovials.

-

-

Aliquot and Store: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protective cryovials. Store these aliquots at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.[3]

Workflow Diagram: Stock Solution Preparation

Protocol II: Preparation of Working Solutions for Cell Treatment

This protocol details the dilution of the concentrated stock into complete cell culture medium to achieve the final desired treatment concentration.

Key Principle: Minimizing Solvent Toxicity

The primary goal is to accurately deliver the compound to the cells while keeping the final DMSO concentration at a non-toxic level. For most cell lines, a final DMSO concentration of ≤ 0.1% is considered safe, while many robust lines can tolerate up to 0.5%. [1][4] It is imperative to determine the specific tolerance of your cell line.

Step-by-Step Methodology

-

Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

-

Thaw Stock Solution: Remove one aliquot of the 100 mM stock solution from the freezer and thaw it completely at room temperature.

-

Calculate Dilution: Perform a serial dilution. A direct 1:1000 dilution of a 100 mM stock yields a 100 µM working solution with a final DMSO concentration of 0.1%.

-

Example for a 10 µM final concentration in 10 mL of medium:

-

The dilution factor is 100,000 µM (100 mM) / 10 µM = 10,000.

-

Volume of stock needed = Total Volume / Dilution Factor = 10,000 µL / 10,000 = 1 µL.

-

Add 1 µL of the 100 mM stock solution to 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.01%.

-

-

-

Add to Medium: To prevent precipitation, add the small volume of stock solution directly into the vortexing or swirling culture medium. Do not add the medium to the concentrated DMSO stock.

-

Mix Thoroughly: Cap the tube and vortex briefly to ensure the working solution is homogeneous.

-

Treat Cells: Immediately remove the old medium from your cells and replace it with the freshly prepared working solution.

Dilution and Final DMSO Concentration Table

The following table provides a quick reference for diluting a 100 mM stock solution.

| Desired Final Concentration | Volume of 100 mM Stock to Add to 10 mL Medium | Final DMSO Concentration (v/v) |

| 1 µM | 0.1 µL | 0.001% |

| 10 µM | 1.0 µL | 0.01% |

| 50 µM | 5.0 µL | 0.05% |

| 100 µM | 10.0 µL | 0.1% |

| 500 µM | 50.0 µL | 0.5% |